Dihexadecanoyl phosphatidate(2-)
Description
Structure
2D Structure
Properties
Molecular Formula |
C35H67O8P-2 |
|---|---|
Molecular Weight |
646.9 g/mol |
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/p-2 |
InChI Key |
PORPENFLTBBHSG-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Phosphatidic Acid
De Novo Synthesis Pathways of Phosphatidic Acidmdpi.comwikipedia.orgnih.gov
The de novo synthesis of phosphatidic acid primarily occurs through two main routes: the glycerol-3-phosphate pathway and the dihydroxyacetone phosphate (B84403) pathway. nih.gov These pathways are crucial for generating the basic backbone of glycerolipids.
The initial and rate-limiting step in the de novo synthesis of glycerolipids is the acylation of glycerol-3-phosphate (G3P). taylorandfrancis.comnih.gov This reaction is catalyzed by a family of enzymes known as glycerol-3-phosphate acyltransferases (GPATs). nih.govresearchgate.net GPATs facilitate the transfer of a fatty acyl-CoA, such as palmitoyl-CoA, to the sn-1 position of G3P, forming lysophosphatidic acid (LPA). nih.govresearchgate.net
There are four known isoforms of GPAT in mammals (GPAT1-4), each with distinct tissue distributions and regulatory mechanisms. nih.govnih.govresearchgate.net GPAT1, located in the outer mitochondrial membrane, shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA. nih.gov The activity of GPAT isoforms is subject to regulation by various factors, including insulin, which can induce the expression of GPAT1. nih.gov
| Enzyme | Location | Substrate Preference | Regulation |
| GPAT1 | Mitochondrial outer membrane | Saturated acyl-CoAs (e.g., palmitoyl-CoA) | Insulin-induced expression |
| GPAT2 | Mitochondrial outer membrane | - | Retinoic acid (predicted) |
| GPAT3 | Endoplasmic reticulum | Broad range of acyl-CoAs | PPARγ |
| GPAT4 | Endoplasmic reticulum | - | - |
An alternative starting point for phosphatidic acid synthesis involves the acylation of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate. nih.govnih.gov This reaction is catalyzed by dihydroxyacetone phosphate acyltransferase (DHAPAT). nih.gov The resulting acyl-DHAP is then reduced to lysophosphatidic acid by acyl-DHAP reductase. oeno-one.eu While the glycerol-3-phosphate pathway is the major route, the DHAP pathway provides a significant contribution, particularly in certain tissues and for the synthesis of ether lipids. nih.govnih.gov
Both the GPAT and DHAPAT pathways converge at the formation of lysophosphatidic acid (LPA). taylorandfrancis.comnih.gov LPA is a crucial intermediate that is subsequently acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT) to yield phosphatidic acid. youtube.comtaylorandfrancis.com This second acylation step completes the de novo synthesis of the phosphatidic acid backbone.
Remodeling and Interconversion Pathways to Phosphatidic Acidmdpi.com
In addition to de novo synthesis, phosphatidic acid can be generated through the modification of existing lipids. These pathways are vital for cellular signaling and the rapid generation of PA in response to various stimuli.
A key pathway for the production of signaling phosphatidic acid is the phosphorylation of diacylglycerol (DAG). mdpi.comwikipedia.org This reaction is catalyzed by a family of enzymes called diacylglycerol kinases (DGKs). mdpi.comwikipedia.org By converting DAG to PA, DGKs play a critical role in terminating DAG-mediated signaling while simultaneously initiating PA-dependent signaling cascades. wikipedia.orgnih.gov There are ten mammalian DGK isoforms, which exhibit distinct localizations and regulatory mechanisms, allowing for precise spatial and temporal control of PA production. nih.gov
Phosphatidic acid can also be rapidly generated through the hydrolysis of structural phospholipids (B1166683), such as phosphatidylcholine (PC), by phospholipase D (PLD) enzymes. youtube.comnih.govwikipedia.org PLD catalyzes the cleavage of the phosphodiester bond of a phospholipid, releasing the head group and leaving behind phosphatidic acid. nih.govwikipedia.org This pathway is a major source of signaling PA and is activated in response to a wide range of stimuli, including hormones and growth factors. nih.govmdpi.com In mammals, there are two primary PLD isoforms, PLD1 and PLD2, which are key to this process. wikipedia.org
Phosphatidic Acid Degradation and Conversion
Phosphatidic acid (PA) is a central intermediate in lipid metabolism, and its cellular levels are tightly regulated through a series of degradation and conversion pathways. These pathways not only control the amount of PA but also produce other crucial lipid molecules involved in synthesis and signaling. The primary routes for PA degradation and conversion involve its dephosphorylation to diacylglycerol (DAG) and its deacylation to lysophosphatidic acid (LPA).
The conversion of PA to DAG is a critical step in the synthesis of major phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), as well as the storage lipid triacylglycerol (TAG). nih.govnih.gov This reaction is catalyzed by phosphatidate phosphatase (PAP). nih.gov Alternatively, PA can be deacylated by phospholipase A (PLA) enzymes to form LPA. portlandpress.comwikipedia.org The balance between these pathways is crucial for maintaining cellular lipid homeostasis and regulating various cellular processes. portlandpress.comnih.gov
The dephosphorylation of phosphatidic acid to yield diacylglycerol and inorganic phosphate is a pivotal reaction catalyzed by phosphatidate phosphatase (PAP) enzymes. nih.gov This step is considered the committed step in the synthesis of triacylglycerol (TAG). nih.gov The product of this reaction, diacylglycerol (DAG), is a key precursor for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) through the Kennedy pathway. nih.gov
PAP enzymes are broadly classified into two main types based on their requirement for magnesium ions (Mg²⁺) for catalytic activity:
Mg²⁺-dependent PAP1 enzymes (Lipins): These enzymes are primarily involved in the de novo synthesis of lipids. nih.gov The recent identification of the gene encoding a PAP1 enzyme, PAH1 in Saccharomyces cerevisiae, has solidified its role in lipid synthesis. nih.gov
Mg²⁺-independent PAP2 enzymes (Lipid Phosphate Phosphatases or LPPs): These enzymes are more associated with lipid signaling pathways. nih.gov
The regulation of PAP activity is crucial for controlling the relative cellular concentrations of PA and DAG, which in turn influences whether the metabolic flux is directed towards the synthesis of phospholipids via the CDP-DAG pathway or towards the synthesis of TAG, PC, and PE. nih.govnih.gov The translocation of PAP enzymes, such as the yeast Pah1p, between the cytosol and the nuclear/endoplasmic reticulum membrane, regulated by phosphorylation and dephosphorylation, is a key mechanism controlling its activity and access to its substrate. nih.govnih.gov
| Enzyme Class | Cofactor Requirement | Primary Function | Cellular Location of Activity |
| PAP1 (Lipins) | Mg²⁺-dependent | De novo lipid synthesis | Nuclear/Endoplasmic Reticulum Membrane |
| PAP2 (LPPs) | Mg²⁺-independent | Lipid signaling | Plasma membrane (external side) |
This table provides a summary of the key characteristics of the two main classes of phosphatidate phosphatase enzymes.
Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the fatty acid at the sn-2 position of glycerophospholipids, producing a free fatty acid and a lysophospholipid. nih.gov While PLA2 enzymes act on various phospholipids, specific PLA2 activity on phosphatidic acid has been identified, leading to the formation of lysophosphatidic acid (LPA) and a free fatty acid. portlandpress.comwikipedia.orgnih.gov
This degradation pathway for PA is significant for several reasons. Firstly, it reduces the cellular levels of PA, thereby modulating its signaling functions. Secondly, the product, LPA, is itself a potent signaling molecule involved in diverse cellular processes. oup.com Research has shown the existence of a particulate phospholipase A2 enzyme that appears to act selectively on phosphatidic acid. researchgate.net This enzyme is distinct from other platelet phospholipase A2 activities that preferentially degrade other major phospholipids like phosphatidylethanolamine and phosphatidylcholine. researchgate.net
The activity of this PA-specific PLA2 is optimal at neutral pH and is dependent on calcium ions (Ca²⁺). researchgate.net This pathway has been proposed as a significant mechanism for the production of arachidonic acid in stimulated platelets, where the activation of platelets leads to the formation of PA, which is then hydrolyzed by this specific PLA2 to release arachidonic acid. researchgate.netnih.gov Arachidonic acid is a precursor for the synthesis of eicosanoids, a class of potent signaling molecules. nih.gov
| Enzyme | Substrate | Products | Key Characteristics |
| Phospholipase A2 (PLA2) | Phosphatidic Acid (PA) | Lysophosphatidic Acid (LPA) + Free Fatty Acid | Ca²⁺-dependent; optimal at neutral pH |
This table summarizes the enzymatic action of Phospholipase A2 on Phosphatidic Acid.
Substrate Cycling and Homeostasis Mechanisms of Phosphatidic Acid and Diacylglycerol
The interconversion of phosphatidic acid (PA) and diacylglycerol (DAG) is a critical hub in lipid metabolism, essential for maintaining cellular homeostasis. portlandpress.comnih.gov This substrate cycling, where PA is dephosphorylated to DAG by phosphatidate phosphatase (PAP) and DAG is phosphorylated back to PA by diacylglycerol kinase (DGK), allows for tight regulation of the levels of these two important lipid molecules. portlandpress.comfrontiersin.org
This dynamic equilibrium is crucial because both PA and DAG are not only key metabolic intermediates but also potent signaling molecules with distinct and sometimes opposing cellular functions. portlandpress.comcreative-proteomics.com The homeostasis of PA and DAG levels is implicated in a wide array of cellular processes, including membrane trafficking, cell proliferation, immune responses, and glucose metabolism. portlandpress.com By shuttling between PA and DAG, the cell can rapidly modulate signaling pathways and redirect metabolic flux in response to various stimuli. nih.gov
Recent studies suggest that this substrate cycling may be location-dependent within the cell, with different pools of PA and DAG having distinct functional roles in cell signaling and lipid homeostasis. nih.govnih.gov The regulation of the enzymes involved in this cycle, namely PAP and DGK, is therefore of paramount importance. For instance, the phosphorylation state of PAP enzymes can regulate their cellular localization and activity, thereby controlling the conversion of PA to DAG. nih.govnih.gov
Cellular Localization and Dynamics of Phosphatidic Acid Species
Subcellular Distribution of Phosphatidic Acid Pools within Organelles
Phosphatidic acid is not uniformly distributed throughout the cell; instead, it forms distinct pools within the membranes of various organelles, where it performs specialized functions. nih.govnih.gov The primary sites of PA synthesis and accumulation include the plasma membrane, endoplasmic reticulum (ER), mitochondria, Golgi apparatus, and the nucleus. nih.govportlandpress.com
The endoplasmic reticulum is a major hub for the de novo synthesis of PA, which serves as a precursor for the majority of cellular phospholipids (B1166683). nih.govfrontiersin.org This biosynthetic pool of PA is generated through the acylation of glycerol-3-phosphate by enzymes like lysophosphatidic acid acyltransferase (LPAAT). nih.govfrontiersin.org
In contrast, the plasma membrane is a prominent location for the generation of signaling pools of PA. nih.govnih.gov This occurs in response to various extracellular stimuli through the action of enzymes like phospholipase D (PLD), which hydrolyzes phosphatidylcholine, and the sequential action of phospholipase C (PLC) and diacylglycerol kinase (DGK). nih.gov The PA produced at the plasma membrane can recruit and activate a variety of proteins, influencing processes such as cell migration and receptor endocytosis. nih.govnih.gov
Mitochondria also contain distinct PA pools. nih.gov Studies in yeast have quantified the relative abundance of PA across different organellar membranes, highlighting its enrichment in specific mitochondrial membranes. portlandpress.com For instance, the outer mitochondrial membrane in yeast contains a higher concentration of PA than the bulk of the mitochondria or the nucleus. portlandpress.com This is significant as PA is a precursor for cardiolipin (B10847521), a phospholipid crucial for mitochondrial structure and function.
The nucleus has also been identified as a site of PA signaling. nih.gov Specific PA species, such as one containing an 18:0 stearoyl chain, have been shown to oscillate within the nucleus of mouse liver cells, where they can interact with transcription factors and influence gene expression. nih.gov
The differential localization of PA is critical, as its functions are context-dependent. PA produced on the plasma membrane has different effects on cell signaling and lipid metabolism compared to PA on the ER. nih.gov
| Organelle | Phosphatidic Acid (PA) Content (mol%) in S. cerevisiae | Primary Role of PA Pool |
|---|---|---|
| Outer Mitochondrial Membrane | 4.4 | Precursor for cardiolipin, signaling |
| Plasma Membrane | 3.9 | Signal transduction |
| Mitochondria (Total) | 2.4 | Lipid biosynthesis, signaling |
| Nucleus | 2.0 | Regulation of gene expression, signaling |
Data adapted from studies in Saccharomyces cerevisiae. portlandpress.com
Mechanisms of Inter-Membrane Phosphatidic Acid Transport
Given that PA is synthesized in specific organelles but utilized in others, its transport between membranes is essential for cellular lipid homeostasis. frontiersin.orgfrontiersin.org This transport occurs through two primary pathways: vesicular trafficking and non-vesicular transport. researchgate.net Non-vesicular transport, which allows for the rapid movement of individual lipid molecules, is particularly important for PA and is mediated by two main mechanisms: spontaneous diffusion and protein-facilitated transfer. researchgate.netnih.gov
Spontaneous, Non-Protein-Mediated Transfer: Research has shown that PA can move between membranes without the assistance of proteins. nih.govnih.gov Studies using rat liver microsomes and mitochondria demonstrated that a significant portion of PA can transfer from one membrane to another, likely by diffusing through the aqueous phase. nih.govnih.gov This spontaneous transfer is relatively independent of the concentration of the acceptor membrane and is insensitive to treatments that would remove or inhibit lipid transfer proteins. nih.gov Within mitochondria, a high rate of PA transfer from the outer to the inner membrane has been observed, supporting the idea of free diffusion through the intermembrane space. nih.govnih.gov
Protein-Mediated Transport: Lipid Transfer Proteins (LTPs) play a crucial role in the selective and efficient transport of PA between organelles, often at specialized regions known as Membrane Contact Sites (MCSs). frontiersin.orgresearchgate.net These proteins can extract a PA molecule from a donor membrane, shield its hydrophobic acyl chains from the aqueous cytosol, and deliver it to an acceptor membrane. researchgate.net
Several LTPs have been identified with specificity for PA:
Nir2 (PITPNM1): This large protein is a key player at ER-plasma membrane contact sites. researchgate.net Following its activation, Nir2 facilitates the transfer of PA from the plasma membrane to the ER, which is crucial for replenishing the phosphatidylinositol (PI) that is consumed during signaling events. researchgate.netbiorxiv.org This exchange mechanism is vital for sustaining phosphoinositide signaling. researchgate.net
Ups1/Mdm35 Complex: In yeast mitochondria, the Ups1 protein, in complex with its chaperone Mdm35, functions as a shuttle to transport PA from the outer mitochondrial membrane to the inner mitochondrial membrane. researchgate.netnih.gov This transport is essential for the synthesis of cardiolipin in the inner membrane. The transfer is diffusive and driven by the PA concentration gradient as it is consumed for cardiolipin synthesis. researchgate.net
TGD Proteins: In plants, the transport of PA from the ER to chloroplasts, which is necessary for the synthesis of galactolipids, is mediated by the TGD (trigalactosyl-diacylglycerol) protein complex located at ER-chloroplast contact sites. portlandpress.comoup.com
| Transport Mechanism | Mediator | Location of Transfer | Function |
|---|---|---|---|
| Spontaneous Diffusion | None (Aqueous Phase) | Microsomes ↔ Mitochondria; Mitochondrial OMM → IMM | Inter-organelle lipid exchange |
| Protein-Mediated | Nir2 (PITPNM1) | Plasma Membrane → Endoplasmic Reticulum | Replenishment of PI for signaling |
| Protein-Mediated | Ups1/Mdm35 | Mitochondrial OMM → IMM | Cardiolipin synthesis |
| Protein-Mediated | TGD Complex (Plants) | Endoplasmic Reticulum → Chloroplast | Galactolipid synthesis |
OMM: Outer Mitochondrial Membrane; IMM: Inner Mitochondrial Membrane. portlandpress.comresearchgate.netnih.govresearchgate.net
Dynamic Regulation of Phosphatidic Acid Localization and Turnover
The levels and localization of PA are under tight spatiotemporal control, maintained by a dynamic balance between its synthesis and degradation by a suite of enzymes situated in distinct subcellular compartments. nih.govfrontiersin.org This precise regulation allows the cell to rapidly modulate PA pools in response to internal and external cues. nih.gov
Regulation of Synthesis: PA synthesis is catalyzed by several enzyme families, each contributing to different pools.
Phospholipase D (PLD): PLD1 and PLD2 are key enzymes in generating signaling PA at the plasma membrane by hydrolyzing structural phospholipids like phosphatidylcholine. nih.gov
Diacylglycerol Kinases (DGKs): A large family of enzymes that phosphorylate diacylglycerol (DAG) to produce PA. Their activation often follows that of phospholipase C (PLC) and contributes to signaling pools. nih.gov
Acyltransferases (GPAT/LPAAT): These enzymes are central to the de novo synthesis pathway in the ER and mitochondria, building the PA backbone from glycerol-3-phosphate. nih.govfrontiersin.org
Regulation of Turnover: The turnover of PA is equally important for controlling its levels and terminating its signaling functions.
PA Phosphatases (PAPs/Lipins): These enzymes, which can be Mg²⁺-dependent (like Lipins) or independent, dephosphorylate PA to produce DAG. nih.gov This reaction is a critical regulatory node, as it not only terminates PA signaling but also produces DAG, another important signaling molecule. nih.govportlandpress.com Recent studies using proteomics have shown that Lipin-1 and Lipin-2 are dynamically recruited to membranes where PA levels have been artificially increased, highlighting their role in a homeostatic response to clear excess PA. biorxiv.orgbiorxiv.org
CDP-DAG Synthases (CDS): These enzymes convert PA to CDP-diacylglycerol, thereby channeling it away from signaling and into the biosynthetic pathways for phospholipids like PI and phosphatidylglycerol. nih.govportlandpress.com
Substrate Cycling and Homeostasis: The interconversion between PA and DAG, mediated by DGKs and PAPs, represents a "substrate cycle." nih.gov This cycle allows the cell to rapidly toggle between two potent signaling lipids, protecting them from being consumed by other metabolic pathways and enabling a swift response to stimuli. nih.gov The rate of PA turnover varies between organelles; for example, PA on the plasma membrane appears to be turned over more slowly than PA on lysosomes, suggesting location-dependent regulation. nih.gov This dynamic network of enzymes ensures that the concentration and location of specific PA species are precisely managed to maintain cellular homeostasis and execute appropriate physiological responses. nih.govbiorxiv.org
| Process | Key Enzyme Family | Typical Location | Effect on PA Levels |
|---|---|---|---|
| Synthesis | Phospholipase D (PLD) | Plasma Membrane | Increase (Signaling) |
| Synthesis | Diacylglycerol Kinase (DGK) | Plasma Membrane, ER | Increase (Signaling) |
| Synthesis | Acyltransferases (LPAAT) | Endoplasmic Reticulum | Increase (Biosynthesis) |
| Turnover | PA Phosphatase (Lipins) | Cytosol, ER, Nucleus | Decrease |
| Turnover | CDP-DAG Synthase (CDS) | Endoplasmic Reticulum | Decrease |
This table summarizes the key enzymatic families involved in regulating PA levels. nih.govportlandpress.comnih.gov
Molecular Mechanisms of Phosphatidic Acid Function
Phosphatidic Acid as a Lipid Second Messenger
Phosphatidic acid is well-established as a lipid second messenger, a class of intracellular signaling molecules that are rapidly generated or degraded in response to extracellular stimuli. nih.govsemanticscholar.org Its levels can rise within minutes of various treatments, including stress and hormonal signals. nih.gov Unlike structural lipids that form the bulk of cellular membranes, second messengers like PA are transient, orchestrating downstream cellular responses. semanticscholar.org The generation of PA as a signaling molecule occurs through multiple enzymatic pathways, primarily catalyzed by phospholipase D (PLD), which hydrolyzes structural phospholipids (B1166683) like phosphatidylcholine (PC), or by the sequential action of phospholipase C (PLC) and diacylglycerol kinase (DGK). nih.govsemanticscholar.orgnih.gov This rapid, localized production allows PA to act as a crucial hub in signal transduction.
As a second messenger, phosphatidic acid modulates numerous signaling cascades. One of the well-documented roles of PA is in the activation of the NADPH oxidase enzyme complex in human polymorphonuclear neutrophils (PMN). jci.org Studies have shown that PA, including dipalmitoyl PA, can directly activate this enzyme in cell-free systems, supporting the concept that PA formed from the hydrolysis of phosphatidylcholine acts as a second messenger to regulate this critical component of the innate immune response. jci.org The link between PA and NADPH oxidase activation has been further solidified by experiments using propranolol (B1214883) to inhibit phosphatidate phosphohydrolase, the enzyme that degrades PA to diacylglycerol (DAG). jci.org This inhibition leads to increased PA levels and correlates with oxidase activation. jci.org
Beyond direct enzyme activation, PA signaling can influence gene expression and mediate responses to a wide array of stimuli. semanticscholar.orgnih.gov In plants, PA is a central messenger in response to osmotic stress and pathogen elicitors. nih.govsemanticscholar.org In animal cells, signaling pathways involving mitogen-activated protein kinases (MAPK), such as the ERK cascade, can be modulated by factors that influence lipid signaling, indicating the deep integration of PA in cellular signaling networks. nih.gov
The signaling function of phosphatidic acid is largely executed through its direct interaction with specific effector proteins. Many of these proteins contain defined PA-binding domains (PABD) that recognize the unique physicochemical properties of PA's headgroup. semanticscholar.org This recruitment is a key mechanism for localizing proteins to specific membrane compartments where they can execute their functions.
For instance, in yeast, the concentration of PA at the nuclear/endoplasmic reticulum membrane is crucial for tethering the transcriptional repressor Opi1p, thereby regulating the expression of genes involved in phospholipid biosynthesis. nih.gov A decrease in PA levels allows Opi1p to translocate into the nucleus and repress gene expression. nih.gov PA also plays a role in activating or modulating a variety of enzymes. It dephosphorylates other lipids, eliminating their signaling activity and generating products with their own biological roles. nih.gov
Table 1: Examples of Proteins Regulated by Phosphatidic Acid
| Protein/Complex | Function | Mode of Regulation by PA | References |
|---|---|---|---|
| NADPH Oxidase | Produces reactive oxygen species | Direct activation | jci.org |
| Opi1p | Transcriptional repressor | Membrane tethering/localization | nih.gov |
| Lipid Phosphate (B84403) Phosphatases (LPP) | Dephosphorylate lipid phosphates | Substrate for dephosphorylation | nih.gov |
| Protein Kinase C (PKC) | Serine/threonine kinase | Activation (via DAG precursor) | nih.gov |
Regulation of Membrane Biogenesis and Dynamics
Phosphatidic acid is a key regulator of the physical properties of cellular membranes, influencing their structure, organization, and dynamics. nih.govnih.gov Its role extends from contributing to the biogenesis of organelles to mediating the complex processes of membrane transport. nih.govscispace.com The unique molecular shape of PA, with its small, negatively charged headgroup relative to its two acyl chains, gives it a conical geometry. nih.gov This shape is fundamental to its ability to influence membrane architecture.
The conical shape of phosphatidic acid predisposes it to induce or stabilize regions of negative membrane curvature. nih.govnih.gov This property is critical for numerous biological processes that involve the bending of membranes. nih.gov Studies using supported tubulated lipid bilayers have demonstrated that PA preferentially accumulates in areas of high curvature. nih.gov This intrinsic ability to sense and promote bending is a biophysical mechanism that complements protein-driven membrane remodeling.
The molecular shape of PA is not static; it can be modulated by the local ionic environment. nih.gov For example, under cytosolic conditions, unsaturated PA acts as a cylindrical, bilayer-preferring lipid. However, in conditions mimicking the intra-Golgi environment (mildly acidic pH and the presence of Ca²⁺), it adopts a shape that promotes non-bilayer structures, which can facilitate membrane fission and fusion events. nih.gov This dynamic property allows PA to act as a direct modulator of membrane topology in response to changing cellular conditions.
The ability of phosphatidic acid to alter membrane curvature is directly linked to its profound involvement in vesicular trafficking—the process by which cells transport cargo between organelles via membrane-bound vesicles. nih.govnih.gov PA has been implicated in a wide variety of trafficking events, including endocytosis, exocytosis, and the budding of vesicles from the Golgi apparatus. nih.govnih.gov
The local production of PA by enzymes like PLD and DGK at specific membrane sites can trigger the recruitment of coat proteins and initiate the budding of a vesicle. nih.gov Its role in generating negative curvature is thought to be particularly important for the fission step, where the neck of a budding vesicle is severed from the donor membrane. nih.gov The conversion of lysophosphatidic acid (LPA) to PA by enzymes such as endophilin is hypothesized to be a key step in inducing the necessary membrane curvature for fission during endocytosis. nih.gov Furthermore, the regulation of lipid metabolism by proteins like Sec14, which influences PA levels, is essential for the proper trafficking of vesicles from the trans-Golgi network and endosomes. nih.gov
Table 2: Phosphatidic Acid's Role in Membrane Dynamics
| Process | Specific Role of Phosphatidic Acid | Key Mechanisms | References |
|---|---|---|---|
| Membrane Curvature | Induces and stabilizes negative curvature | Conical molecular shape; accumulation at bent sites | nih.govnih.gov |
| Vesicular Budding | Initiates vesicle formation | Recruitment of coat proteins; localized membrane bending | nih.gov |
| Membrane Fission | Facilitates scission of vesicle neck | Induction of high negative curvature | nih.gov |
| Vesicular Trafficking | Regulates transport from Golgi and endosomes | Modulation of lipid environment for transport machinery | nih.govnih.gov |
Modulation of Protein Activity and Subcellular Localization
Beyond its role in recruiting proteins to membranes, phosphatidic acid can directly modulate the catalytic activity and subcellular localization of various proteins. nih.gov This regulation can occur through allosteric binding or by influencing the membrane environment in which the protein resides. The phosphorylation state of proteins can, in turn, affect their interaction with lipids or their ability to regulate lipid-metabolizing enzymes, creating complex feedback loops. nih.gov
For example, the activity of phosphatidylinositol 4-phosphate 5-kinase, an enzyme that produces another important signaling lipid, can be inhibited by the phosphorylated form of the B-50 protein. nih.gov This suggests that signaling events leading to protein phosphorylation can regulate the production of lipid second messengers. Conversely, factors that modulate the activity of protein kinases can themselves be regulated by the lipid environment. nih.gov The subcellular distribution of signaling lipids is therefore critical, and methods have been developed to map the precise location of specific lipids, like phosphoinositides, to compartments such as the plasma membrane, Golgi, and endosomes, highlighting their presence at key functional sites. nih.gov The dynamic interplay between PA, other lipids, and protein modification states like phosphorylation is central to the precise spatial and temporal control of cellular signaling. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Dihexadecanoyl phosphatidate(2-) / Dipalmitoyl Phosphatidic Acid | DPPA |
| Phosphatidic Acid | PA |
| Phosphatidylcholine | PC |
| Diacylglycerol | DAG |
| Lysophosphatidic Acid | LPA |
| Inositol 1,4,5-trisphosphate | IP3 |
| Phosphatidylinositol | PI |
| Phosphatidylinositol 4-phosphate | PI(4)P |
| Phosphatidylinositol 4,5-bisphosphate | PI(4,5)P2 |
| 1-palmitoyl-2-(dipyrrometheneboron difluoride)undecanoyl-sn-glycero-3-phospho-L-serine | TopFluor-PS |
Direct Protein-Phosphatidic Acid Binding Domains and Motifs
While a single, universally conserved phosphatidic acid-binding domain has not been identified, research has revealed several motifs and domains that confer specificity for PA. molbiolcell.org The identification of these PA-binding domains (PABDs) can be challenging, as it is necessary to distinguish specific PA interactions from a general affinity for any negatively charged lipid. nih.gov A recurring feature in many PA-interacting proteins is the presence of a polybasic motif—a sequence rich in positively charged amino acid residues like lysine (B10760008) and arginine, often flanked by hydrophobic amino acids. molbiolcell.orgnih.gov These motifs are not merely a loose collection of charges; they often fold into specific structures, such as amphipathic α-helices, which present a positively charged face for interaction with the PA headgroup and a hydrophobic face to associate with the membrane's acyl chain region. researchgate.net
Several proteins have been shown to interact with PA through such defined regions:
Lipin1: This phosphatidic acid phosphatase, crucial for lipid metabolism, contains a conserved polybasic amino acid motif within its N-terminal domain that is essential for selectively binding to PA at the membrane surface. molbiolcell.org
DEPTOR: As an endogenous inhibitor of the mTOR signaling pathway, DEPTOR utilizes its tandem DEP domains to interact directly with PA. nih.gov This interaction is mediated by distinct, positively charged patches on the surface of the domains. nih.gov
Spo20, Opi1, and PDE4A1: The PABDs of these proteins, from yeast and mammals, have been studied and demonstrate the importance of basic residues for PA interaction. nih.gov
The following table summarizes key proteins and their identified PA-binding motifs.
| Protein/Domain | Binding Motif/Feature | Key Characteristics | References |
| Lipin1 | Polybasic Motif | Conserved sequence of basic amino acids in the N-terminal domain. | molbiolcell.org |
| DEPTOR | Tandem DEP Domains | Utilizes two distinct positively charged patches for PA interaction. | nih.gov |
| General PABDs | Amphipathic α-helix | Features a face of basic residues (Lys, Arg) and a hydrophobic face. | researchgate.net |
| Spo20p, Opi1p, PDE4A1 | PABD | Display predilection for specific PA acyl chain compositions. | nih.gov |
Impact of Acyl Chain Composition (e.g., Dihexadecanoyl) on Protein Interactions and Membrane Properties
The cellular pool of phosphatidic acid is not homogenous; it comprises more than 40 distinct molecular species that differ in the length and saturation of their two fatty acyl chains. nih.gov This structural diversity is not trivial, as the acyl chain composition significantly influences both the biophysical properties of the membrane and the specificity of protein-PA interactions. nih.govnih.gov
Dihexadecanoyl phosphatidate(2-) , also known as dipalmitoyl phosphatidic acid (DPPA), is a PA species containing two saturated 16-carbon (C16:0) acyl chains. Its specific properties have a notable impact:
Membrane Properties: The presence of saturated acyl chains, like those in dihexadecanoyl phosphatidate, leads to straighter chains that can pack together more tightly than the kinked unsaturated chains. This tighter packing results in an increase in membrane thickness and can lead to the formation of more ordered, less fluid membrane domains. nih.gov
Protein Interactions: The specific membrane environment created by dihexadecanoyl phosphatidate can influence which proteins are recruited. While some PA-binding domains show a preference for long and unsaturated fatty acids, which introduce packing defects in the membrane, the ordered domains formed by saturated species like DPPA can be recognized by other sets of proteins. nih.govnih.gov The increased membrane thickness in DPPA-rich regions can directly affect the conformation and function of transmembrane proteins whose hydrophobic domains must span the bilayer. nih.govnih.gov Therefore, the acyl chain composition of PA acts as an additional layer of regulatory control, allowing different PA species to recruit and modulate distinct sets of effector proteins.
The following table contrasts the general properties of PA species based on their acyl chain composition.
| Acyl Chain Feature | Example PA Species | Effect on Membrane Properties | Consequence for Protein Interaction | References |
| Saturated (e.g., Dihexadecanoyl) | Dipalmitoyl-PA (DPPA) | Increased membrane thickness; Tighter lipid packing; More ordered domains. | Favors proteins that recognize ordered domains; Affects insertion/conformation of transmembrane proteins. | nih.gov |
| Unsaturated | 1-stearoyl-2-arachidonoyl-PA (SAPA) | Decreased membrane thickness; Looser lipid packing; Creates geometric defects. | Favors proteins that recognize packing defects or require greater membrane fluidity. | nih.govnih.gov |
Role of Phosphatidic Acid in Specific Cellular Processes
Regulation of Cell Proliferation and Growth
Phosphatidic acid is a key signaling lipid that promotes cell proliferation and growth through its interaction with major signaling pathways. Two of the most well-documented pathways are the mTOR and the Raf/MEK/ERK cascades.
PA directly binds to the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and survival. researchgate.netnih.gov This interaction is crucial for the stability and activity of both mTORC1 and mTORC2 complexes. nih.gov By activating mTOR, PA stimulates protein synthesis and can suppress apoptosis, thereby promoting cell survival and proliferation. nih.gov The production of PA by phospholipase D (PLD) is often elevated in response to growth factors and certain oncoproteins, highlighting its significance in driving cell growth. nih.gov
Furthermore, PA is involved in the activation of the Raf/MEK/ERK signaling pathway, another critical regulator of cell proliferation. nih.govnih.gov PA facilitates the recruitment of the Raf-1 kinase to the cell membrane, a crucial step for its activation by the small GTPase Ras. nih.gov This initiates a phosphorylation cascade through MEK and ERK, ultimately leading to the regulation of transcription factors that control cell proliferation. nih.govwikipedia.org Some studies suggest that PA-mediated activation of mTORC1 can also occur through the ERK signaling pathway. nih.govsigmaaldrich.com
Table 1: Key Signaling Pathways Regulated by Phosphatidic Acid in Cell Proliferation
| Signaling Pathway | Key Protein(s) Interacting with PA | Cellular Outcome |
| mTOR | mTOR (mTORC1 and mTORC2) | Stimulation of protein synthesis, suppression of apoptosis, cell growth and proliferation. researchgate.netnih.govnih.gov |
| Raf/MEK/ERK | Raf-1 | Activation of a phosphorylation cascade leading to the regulation of transcription factors involved in cell proliferation. nih.govnih.gov |
Cytoskeletal Organization and Dynamics
Phosphatidic acid plays a significant role in modulating the architecture and dynamics of the cytoskeleton, which is essential for cell shape, motility, and division. Its influence extends to both the actin and microtubule networks.
PA is a critical regulator of actin cytoskeletal reorganization. nih.govnih.gov It achieves this in part by activating type I phosphatidylinositol-4-phosphate (B1241899) 5-kinase (PIPKI), an enzyme that produces phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). nih.govnih.gov PI(4,5)P2 is a key regulator of many actin-binding proteins, and its synthesis by PA-activated PIPKI is crucial for processes like the formation of actin comets and foci. nih.govnih.gov PA can also directly interact with actin-capping proteins, influencing actin filament dynamics. nih.gov For instance, in Arabidopsis, PA binds to the SCAB1 protein, inhibiting its F-actin bundling activity. tandfonline.com
The influence of PA extends to the microtubule network as well. In plants, PA produced in response to salt stress binds to the microtubule-associated protein MAP65-1. nih.gov This interaction enhances microtubule polymerization and bundling, contributing to the stabilization of the microtubule cytoskeleton and stress tolerance. nih.govnih.gov In-vitro studies have also shown that PA can recruit microtubule motors like kinesin-1 and dynein-dynactin to lipid bilayers, suggesting a role in vesicle transport along microtubules. biorxiv.orgresearchgate.net
Table 2: Effects of Phosphatidic Acid on Cytoskeletal Components
| Cytoskeletal Component | Interacting Protein(s) | Effect of Interaction |
| Actin Filaments | PIPKI, Capping Proteins, SCAB1 | Regulation of actin polymerization and bundling. nih.govnih.govnih.govtandfonline.com |
| Microtubules | MAP65-1, Kinesin-1, Dynein-dynactin | Enhancement of microtubule polymerization and bundling, recruitment of motor proteins. nih.govbiorxiv.orgresearchgate.net |
Gene Expression Regulation via Nuclear Interactions
Phosphatidic acid can influence gene expression through direct and indirect interactions with nuclear components, including transcription factors.
In the budding yeast Saccharomyces cerevisiae, PA plays a crucial role in regulating the expression of genes involved in phospholipid metabolism. It does this by controlling the localization of the transcriptional repressor Opi1p. nih.govproquest.com When PA levels are high in the endoplasmic reticulum, it binds to Opi1p, keeping it in the cytoplasm. nih.gov A decrease in PA levels releases Opi1p, allowing it to translocate to the nucleus and repress the transcription of its target genes. nih.govproquest.com
In plants, PA has been shown to directly bind to the MYB transcription factor WEREWOLF (WER), which is involved in root hair formation. nih.gov This interaction is necessary for the nuclear localization of WER and its subsequent function in regulating epidermal cell fate. nih.gov PA has also been found to interact with core circadian clock regulators LATE ELONGATED HYPOCOTYL (LHY) and CIRCADIAN CLOCK ASSOCIATED1 (CCA1) in Arabidopsis, affecting their ability to bind to the promoter of a target gene. oup.com Furthermore, there is evidence suggesting that the tumor suppressor p73 can regulate the expression of phosphatidic acid phosphatase 2a, an enzyme that metabolizes PA. nih.gov More recently, a long non-coding RNA, SNHG9, has been shown to bind PA and modulate the Hippo signaling pathway, which controls organ size via the regulation of cell proliferation and apoptosis. mdpi.com
Cell Cycle Progression Control
Phosphatidic acid is emerging as a key regulator of cell cycle progression, particularly at the G1 checkpoint. Its influence is closely tied to its role in activating mTOR signaling. nih.gov The mTOR pathway is essential for cells to pass a late G1 checkpoint before entering the S-phase, where DNA replication occurs. nih.gov By activating mTOR, PA ensures that the cell has sufficient resources and favorable conditions for proliferation. nih.gov
Furthermore, studies in plants have linked cyclin-dependent kinases (CDKs), the core regulators of the cell cycle, to PA metabolism. nih.govnih.gov CDKs can phosphorylate and thereby inhibit phosphatidic acid phosphohydrolase (PAH), the enzyme that converts PA to diacylglycerol. nih.govnih.gov This action by CDKs enhances phosphatidylcholine biosynthesis, a key component of cellular membranes, linking cell cycle progression with membrane biogenesis. nih.govnih.gov Conversely, cyclic phosphatidic acid (cPA), a structural analog of PA, has been shown to inhibit cell cycle progression in colon cancer cells by downregulating cyclin D1. nih.gov
Adipocyte Differentiation Mechanisms
The role of phosphatidic acid in adipocyte differentiation, the process by which pre-adipocytes become mature fat cells, is complex and appears to be context-dependent.
On one hand, lysophosphatidic acid (LPA), a related lipid, has been shown to inhibit adipocyte differentiation. capes.gov.brnih.govresearchgate.net This inhibitory effect is mediated through the LPA1 receptor and involves the downregulation of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis. capes.gov.brnih.gov Treatment with LPA was found to decrease the expression of PPARγ2 and reduce triglyceride accumulation. capes.gov.brnih.gov
On the other hand, PA is a crucial intermediate in the synthesis of triglycerides, the main component of fat stored in adipocytes. youtube.com The enzyme lipin-1, a phosphatidate phosphatase that converts PA to diacylglycerol, is essential for adipogenesis. nih.govmolbiolcell.org PPARγ agonists, which promote adipocyte differentiation, have been shown to upregulate the expression of lipin-1. nih.gov Therefore, while high levels of LPA may inhibit the initial stages of differentiation by suppressing PPARγ, the metabolic flux through PA to produce triglycerides is a fundamental aspect of the maturation of adipocytes. nih.govnih.govnih.gov
Advanced Methodologies for Phosphatidic Acid Research
In Vitro Enzymatic Assays for Phosphatidate Metabolism
In vitro enzymatic assays are fundamental for characterizing the metabolic pathways involving dihexadecanoyl phosphatidate. These assays allow for the detailed study of specific enzymes that synthesize or degrade this lipid, providing insights into their kinetics, substrate specificity, and regulation. The primary enzymes in phosphatidate metabolism are phosphatidate phosphatases (PAPs), which dephosphorylate PA to produce diacylglycerol (DAG). nih.gov
The setup for such an assay typically involves incubating the purified or recombinant enzyme with a substrate mixture containing dihexadecanoyl phosphatidate. The reaction progress can be monitored by quantifying the formation of the product, diacylglycerol, or the depletion of the dihexadecanoyl phosphatidate substrate over time. To facilitate detection, the substrate can be radiolabeled or fluorescently tagged.
A common approach involves using a buffered solution containing the enzyme, the lipid substrate presented in micelles or liposomes, and any necessary cofactors, such as Mg2+ for Mg2+-dependent PAPs. nih.gov The reaction is initiated by adding the enzyme and is stopped at various time points by methods that denature the enzyme, such as adding a strong acid or organic solvent. The lipids are then extracted and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), followed by quantification of the substrate and product.
Furthermore, in vitro systems incorporating liver fractions, such as the S9 mix, can be used to study the broader metabolic fate of dihexadecanoyl phosphatidate. nih.govnih.gov These preparations contain a wide array of metabolic enzymes, including cytochrome P450s, allowing for the investigation of a wider range of potential modifications to the lipid molecule. nih.gov
| Component | Purpose | Example |
| Enzyme | To catalyze the metabolic conversion of the substrate. | Recombinant Phosphatidate Phosphatase (PAP) nih.gov |
| Substrate | The lipid molecule to be studied. | Dihexadecanoyl phosphatidate |
| Buffer | To maintain a stable pH for optimal enzyme activity. | Tris-HCl, HEPES |
| Cofactors | Ions or molecules required for enzyme function. | MgCl2 for Mg2+-dependent PAPs nih.gov |
| Detection Method | To quantify the reaction products or remaining substrate. | Radiometric analysis, fluorescence, mass spectrometry |
Liposome-Based Reconstitution Systems for Protein-Lipid Interaction Studies
Liposomes, or artificial lipid vesicles, are invaluable tools for studying the interactions between proteins and specific lipids like dihexadecanoyl phosphatidate in a controlled membrane environment. nih.govnih.gov Reconstituting purified membrane proteins into liposomes of defined composition allows researchers to investigate binding affinities, the influence of lipid composition on protein function, and the structural changes induced by these interactions. nih.govnih.gov
The process typically begins with the solubilization of a purified membrane protein using a detergent. nih.gov This protein-detergent complex is then mixed with phospholipids (B1166683), including dihexadecanoyl phosphatidate, which are also solubilized in detergent to form mixed micelles. nih.gov The detergent is then slowly removed by methods such as dialysis, gel filtration, or adsorption with beads. nih.gov As the detergent concentration falls below its critical micelle concentration, the lipids self-assemble into a bilayer, incorporating the protein to form proteoliposomes. nih.gov
Once the proteoliposomes are formed, various biophysical techniques can be employed to study the protein-lipid interaction. For example, fluorescence-based assays can be used to measure the binding of a protein to liposomes containing dihexadecanoyl phosphatidate. nih.gov In one such method, called protein-lipid interaction by fluorescence (PLIF), the intrinsic fluorescence of the protein or a fluorescent label is monitored as it interacts with the liposomes. nih.gov Other techniques include liposome (B1194612) flotation assays, where the binding of a protein to liposomes is assessed by a change in their buoyant density. nih.gov
A more recent development is the use of scaffold liposomes. nih.gov This technique enhances protein solubility by using truncated versions of membrane proteins, where the transmembrane domain is replaced with a tethering moiety like a His-tag. nih.gov These engineered proteins can then be anchored to the surface of liposomes containing a corresponding chelating lipid (e.g., NTA(Ni2+)), ensuring a uniform orientation for interaction studies. nih.gov
Molecular Dynamics Simulations of Phosphatidic Acid in Model Biological Membranes
Molecular dynamics (MD) simulations provide atomic-level insights into the behavior of dihexadecanoyl phosphatidate within a model biological membrane. acs.orgnih.gov These computational models can predict the influence of this specific phosphatidic acid species on membrane properties such as fluidity, thickness, and curvature, as well as its interactions with other lipids and embedded proteins. acs.orgaps.org
In a typical MD simulation setup, a lipid bilayer is constructed in silico. This bilayer can be composed solely of dihexadecanoyl phosphatidate or, more commonly, a mixture of lipids to mimic a natural membrane, such as dipalmitoylphosphatidylcholine (DPPC) and dihexadecanoyl phosphatidate. acs.orgnih.gov The system is then hydrated with water molecules and ions to simulate physiological conditions. nih.gov The simulation proceeds by calculating the forces between all atoms and solving Newton's equations of motion over a series of small time steps, generating a trajectory of the system's dynamic evolution. nih.gov
Studies have shown that the charge state of the phosphatidic acid headgroup (monoanionic or dianionic) significantly affects its interactions within the membrane. acs.org For instance, simulations have revealed that the monoanionic form of a similar phosphatidic acid, DOPA, can engage in strong electrostatic interactions with the choline (B1196258) groups of neighboring zwitterionic lipids like DPPC. acs.org This can lead to a condensing and ordering effect on the membrane. acs.org The dianionic form, in contrast, may induce clustering mediated by cations. acs.org
MD simulations are also crucial for understanding how proteins interact with phosphatidic acid. By incorporating a protein into the simulated membrane, researchers can observe the specific amino acid residues that form contacts with the dihexadecanoyl phosphatidate headgroup or acyl chains. nih.gov These simulations can also reveal conformational changes in the protein upon binding to the lipid. nih.gov
| Simulation Parameter | Description | Relevance to Dihexadecanoyl Phosphatidate |
| Force Field | A set of parameters describing the potential energy of the system's particles. | Determines the accuracy of interatomic interactions involving the lipid. |
| System Composition | The types and number of lipids, proteins, water molecules, and ions. | Allows for modeling of realistic membrane environments containing dihexadecanoyl phosphatidate. nih.gov |
| Simulation Time | The total duration of the simulated trajectory. | Must be long enough to capture relevant biological events, such as lipid diffusion and protein conformational changes. nih.gov |
| Analysis Metrics | Properties calculated from the trajectory, such as area per lipid, bilayer thickness, and order parameters. | Quantifies the structural and dynamic effects of dihexadecanoyl phosphatidate on the membrane. acs.org |
Quantitative Mass Spectrometry-Based Lipidomics for Phosphatidic Acid Species Profiling
Quantitative mass spectrometry (MS)-based lipidomics is a powerful approach for identifying and quantifying the diverse molecular species of phosphatidic acid, including dihexadecanoyl phosphatidate, within complex biological samples. creative-proteomics.comnih.gov This methodology typically involves liquid chromatography (LC) to separate the different lipid classes, followed by MS for detection and identification. metwarebio.com
The process begins with the extraction of lipids from cells or tissues, often using a modified Bligh & Dyer method with acidified solvents to improve the recovery of acidic lipids like phosphatidic acid. nih.gov The lipid extract is then injected into an LC system, commonly employing hydrophilic interaction liquid chromatography (HILIC), which separates lipids based on the polarity of their headgroups. nih.gov This step is crucial for separating PA species from more abundant phospholipids that could suppress their ionization in the mass spectrometer. nih.gov
Following separation, the lipids are ionized, typically using electrospray ionization (ESI) in negative mode for acidic lipids, and their mass-to-charge ratios (m/z) are measured. metwarebio.comnih.gov High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, provide highly accurate mass measurements, allowing for the determination of the elemental composition of the lipid species. nih.gov Tandem mass spectrometry (MS/MS) is then used for structural confirmation. In MS/MS, a specific lipid ion is selected and fragmented, and the resulting fragment ions provide information about the fatty acid chains attached to the glycerol (B35011) backbone. metwarebio.com
This approach has revealed the existence of numerous PA species in cellular membranes, highlighting the complexity of this lipid class. nih.gov For dihexadecanoyl phosphatidate (PA 32:0), the MS analysis would identify a precursor ion corresponding to its molecular weight, and the MS/MS spectrum would show fragment ions corresponding to the two hexadecanoyl (16:0) fatty acyl chains.
A significant challenge in lipidomics is moving from relative quantification to determining the absolute molar concentration of individual lipid species like dihexadecanoyl phosphatidate. acs.org This requires robust calibration strategies and the use of appropriate internal standards.
One approach involves spiking the sample with a known amount of an internal standard, which is a lipid species not naturally present in the sample or a stable isotope-labeled version of the lipid of interest (e.g., 13C-labeled dihexadecanoyl phosphatidate). The signal intensity of the endogenous lipid is then compared to that of the internal standard to calculate its concentration.
For a more global and accurate quantification of phospholipid classes, methods independent of specific lipid standards are employed. These include 31P nuclear magnetic resonance (NMR) spectroscopy and inductively coupled plasma mass spectrometry (ICP-MS). acs.orgnih.gov
31P NMR: This technique can quantify the total amount of phosphorus-containing lipids in a sample, providing a measure of the total phospholipid content. By integrating the distinct signals from different phospholipid headgroups, it can also determine the concentration of each lipid class, including phosphatidic acid. acs.org
HILIC-ICP-MS: This method couples HILIC separation of lipid classes with ICP-MS detection of the phosphorus atom. acs.org Since the phosphorus response is independent of the fatty acid composition, it allows for accurate quantification of each lipid class using a single phosphorus standard. acs.orgnih.gov However, this method can have high limits of detection for certain acidic lipids like PA. nih.govacs.org
These validation methods can be used to cross-validate the results obtained from more common LC-MS/MS platforms, ensuring the accuracy of absolute concentration data. acs.org
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to map the dynamic flow of atoms through metabolic pathways, including those involved in the synthesis and turnover of dihexadecanoyl phosphatidate. nih.govnih.gov This method involves supplying cells or organisms with a nutrient precursor labeled with a stable isotope, such as 13C-glucose or 13C-palmitate. nih.govmdpi.com
As the cells metabolize the labeled precursor, the isotope is incorporated into various downstream metabolites, including dihexadecanoyl phosphatidate. By measuring the mass distribution of these metabolites using mass spectrometry, researchers can deduce the relative contributions of different pathways to their production. mdpi.com
For example, to study the de novo synthesis of dihexadecanoyl phosphatidate, cells could be cultured with 13C-labeled glucose. The labeled carbon atoms would be incorporated into acetyl-CoA and subsequently into palmitate, a precursor for dihexadecanoyl phosphatidate. The resulting labeled dihexadecanoyl phosphatidate molecules would have a higher mass, which can be detected by MS. The pattern and extent of this mass shift provide quantitative information about the rate of synthesis. nih.gov
Similarly, labeled glutamine can be used to trace carbon flow through the TCA cycle and its contribution to lipid synthesis. mdpi.com The choice of isotopic tracer is critical and depends on the specific pathway being investigated. nih.gov This approach provides a dynamic view of lipid metabolism that is not attainable with static concentration measurements alone. nih.gov
Stereospecific Synthesis Approaches for Mechanistic Enzyme Substrate Studies
The enzymes that metabolize dihexadecanoyl phosphatidate often exhibit stereospecificity, meaning they preferentially interact with one enantiomer of the chiral glycerol backbone. To properly study the mechanisms of these enzymes, it is essential to have access to stereochemically pure substrates. This necessitates the use of stereospecific synthesis approaches. nih.gov
Chemical synthesis allows for the creation of phosphatidic acid analogues with defined stereochemistry at the sn-2 position of the glycerol backbone. One strategy to achieve this is through hydrolytic kinetic resolution. This method can be used to separate a racemic mixture of a key synthetic intermediate into its individual enantiomers. nih.gov
For instance, a key step could involve the use of a chiral catalyst to selectively hydrolyze one enantiomer of an epoxide intermediate, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.gov This enantiomerically pure intermediate can then be carried forward through several reaction steps to yield the desired stereoisomer of dihexadecanoyl phosphatidate.
These synthetic, stereochemically pure lipids are invaluable for:
Determining enzyme substrate specificity: By comparing the reaction rates of an enzyme with the sn-1,2 versus the sn-2,3 enantiomer of dihexadecanoyl phosphatidate, researchers can determine the enzyme's stereochemical preference.
Probing the active site: Using structurally defined substrates helps in understanding the precise orientation of the lipid within the enzyme's active site.
Developing enzyme inhibitors: Stereochemically pure analogues can serve as scaffolds for the design of specific inhibitors that target the enzyme of interest.
Furthermore, non-hydrolyzable analogues of dihexadecanoyl phosphatidate can be synthesized. For example, replacing the phosphate (B84403) ester with a phosphonate (B1237965) group creates a molecule that can bind to phosphatases but cannot be cleaved, making it a useful tool for structural studies and as a competitive inhibitor. nih.gov
Mechanistic Implications of Phosphatidic Acid in Disease Models
Dysregulation of Phosphatidic Acid Homeostasis in Pathological States
Phosphatidic acid (PA) is a pivotal lipid intermediate and signaling molecule, and its tightly regulated balance, or homeostasis, is crucial for normal cellular function. nih.gov Disturbances in the metabolism of lipids, including PA, are increasingly implicated in a wide array of diseases. nih.gov This dysregulation can manifest as either a deficit or an overabundance of specific lipid species, leading to disruptions in cellular signaling, membrane integrity, and energy storage. nih.gov
The intricate network of enzymes that synthesize and degrade PA is a key control point. For instance, phospholipase D (PLD), which produces PA from phosphatidylcholine, and lipid phosphate (B84403) phosphatases (LPPs), which dephosphorylate PA to diacylglycerol, are critical for maintaining PA levels. Altered activity of these enzymes, due to genetic mutations or environmental stressors, can lead to pathological conditions.
In broader metabolic diseases, such as obesity and type II diabetes, the dysregulation of lipid metabolism is a central feature. nih.gov While much attention has been focused on triglycerides and cholesterol, the role of phospholipids (B1166683) like PA is an active area of investigation. The disruption of PA homeostasis can impact downstream lipid synthesis and cellular signaling pathways that are known to be altered in these conditions. nih.gov
Phosphatidic Acid Role in Parasitic Pathogen Biology (e.g., Malaria Intervention)
The biology of parasitic pathogens, such as the malaria-causing Plasmodium falciparum, is intricately linked to lipid metabolism. These parasites must acquire or synthesize vast quantities of lipids to support their rapid proliferation and the formation of new membranes within infected host cells. Phospholipids, including those derived from or related to phosphatidic acid, are of paramount importance for the parasite's survival.
During its life cycle within human red blood cells, P. falciparum extensively synthesizes phospholipids, with phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) being the most abundant. Phosphatidic acid serves as a crucial precursor for the synthesis of these and other essential phospholipids. The enzymes involved in these biosynthetic pathways are of significant interest as potential drug targets. For example, the parasite has pathways to synthesize PC from choline (B1196258), a process that is vital for its growth and replication.
Research has shown that the malaria parasite can utilize different pathways to produce its necessary phospholipids, demonstrating metabolic flexibility. However, key enzymes in these pathways remain critical for the parasite's viability. The inhibition of these enzymes presents a promising strategy for antimalarial drug development.
The following table details key enzymes in the phospholipid metabolism of P. falciparum that are considered potential drug targets:
| Enzyme Target | Pathway | Function | Potential for Intervention |
| Phosphoethanolamine methyltransferase (PMT) | Phosphatidylcholine synthesis | Catalyzes the methylation of phosphoethanolamine to phosphocholine. | Inhibition disrupts PC synthesis, impacting parasite growth and survival. |
| Phosphatidylserine (B164497) decarboxylase (PSD) | Phosphatidylethanolamine synthesis | Converts phosphatidylserine to phosphatidylethanolamine. | Essential for producing PE, a major membrane component. |
Altered Phosphatidic Acid Metabolism in Cellular Stress Responses
Cells respond to a variety of stresses, including oxidative stress, nutrient deprivation, and DNA damage, by activating complex signaling networks. Phosphatidic acid has emerged as a key signaling lipid in these stress responses. nih.gov Under stressful conditions, the activity of enzymes like phospholipase D (PLD) is often upregulated, leading to a rapid and localized increase in PA levels. This transient accumulation of PA acts as a signal that recruits and activates specific proteins involved in the stress response.
One important role of PA in stress responses is its ability to influence membrane dynamics, such as the formation of vesicles involved in autophagy, a cellular recycling process that is critical for survival under nutrient-limited conditions. nih.gov
Furthermore, altered lipid metabolism is a hallmark of certain types of regulated cell death, such as ferroptosis. This iron-dependent form of cell death is characterized by the accumulation of lipid peroxides. While the direct role of dihexadecanoyl phosphatidate(2-) in ferroptosis is not yet fully elucidated, the broader involvement of phospholipid metabolism in this process is well-established. For example, the enzyme iPLA2β, which can be involved in the remodeling of phospholipids, has been identified as a critical regulator in a noncanonical ferroptosis pathway.
Mechanistic Modeling of Lipid Dysregulation in Non-Human Organisms
Mechanistic modeling is a powerful tool used to understand the complex interactions within biological systems. In the context of lipid metabolism, these models aim to simulate the dynamic changes in lipid concentrations and the flow of molecules through metabolic pathways. While specific mechanistic models for dihexadecanoyl phosphatidate(2-) dysregulation are not widely documented, the principles of lipidomic modeling in non-human organisms provide a framework for future research.
These models often integrate data from high-throughput "omics" technologies, such as lipidomics and transcriptomics, to create a comprehensive picture of how genetic or environmental perturbations affect lipid homeostasis. For example, in yeast, a common model organism, computational models have been used to study the regulation of phospholipid synthesis in response to various stimuli.
In the context of parasitic diseases, mechanistic models of parasite metabolism are being developed to identify potential drug targets. By simulating the metabolic network of organisms like P. falciparum, researchers can predict which enzymes are essential for survival and how the parasite might respond to different inhibitors. These models can help to prioritize experimental studies and accelerate the development of new therapeutic strategies. The continued development of these in silico tools will be invaluable for understanding the precise role of specific lipids, such as dihexadecanoyl phosphatidate(2-), in health and disease.
Future Research Horizons for Dihexadecanoyl Phosphatidate(2-)
The signaling lipid Dihexadecanoyl phosphatidate(2-), a species of phosphatidic acid (PA), is gaining increasing recognition as a critical regulator of a multitude of cellular processes. As our understanding of its roles expands, so too does the imperative to refine our research strategies to dissect its complex and nuanced functions. The future of Dihexadecanoyl phosphatidate(2-) research is poised to move towards a more integrated and precise understanding of its cellular activities. This involves differentiating its specific roles from other PA species, visualizing its dynamic signaling in real-time, developing sophisticated tools for its targeted manipulation, and situating its functions within the broader context of cellular networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
